molecular formula C9H11ClN4 B1378781 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1803586-74-4

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1378781
M. Wt: 210.66 g/mol
InChI Key: UMCXRTLSNDOUAI-UHFFFAOYSA-N
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Description

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride is a chemical compound with the molecular weight of 210.67 . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Synthesis Analysis

The synthesis and characterisation of the homoleptic complexes [M (ttzm)2] (PF6)2 (ttzm = tris (1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe (Fe), Ru (Ru), Os (Os)) have been reported . Initial attempts to prepare Ru by reaction of [Ru (p-cymene)Cl2]2 and ttzm also led to the isolation of the heteroleptic complex [Ru (p-cymene) (ttzm)] (PF6)2 .


Molecular Structure Analysis

The complexes [ (tbta)Co (μ-CA -2H)Co (tbta) (CH3CN)] (BF4)21 and [ (tbta)Co (μ-OH)2Co (tbta)] (BF4)42 (tbta = tris [ (1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine and CA = chloranilic acid) were synthesized and characterized by X-ray crystallography, SQUID magnetometry and NMR spectroscopy .


Chemical Reactions Analysis

This compound is known to stabilize Cu (I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 120-123°C . It is soluble in DMSO and DMF .

Scientific Research Applications

Application 1: Use in Organic Synthesis

  • Summary of the Application: “1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride” is used in organic synthesis . It’s a chemical compound with the CAS Number: 1803586-74-4 .

Application 2: Use as a Ligand in Copper Catalysis

  • Summary of the Application: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a derivative of “1-benzyl-1H-1,2,3-triazol-4-amine”, is used as a ligand to stabilize Cu(I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition .
  • Results or Outcomes: The use of this ligand enhances the catalytic effect of Cu(I) in the azide-acetylene cycloaddition .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The 1,2,4-triazole benzoic acid hybrids, which include 1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-benzyltriazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-9-7-13(12-11-9)6-8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCXRTLSNDOUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1H-1,2,3-triazol-4-amine hydrochloride

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